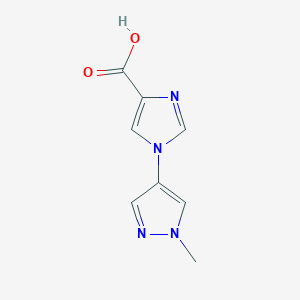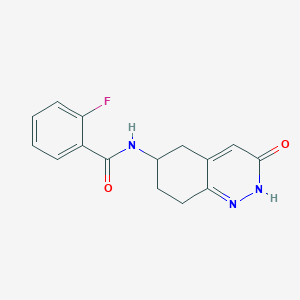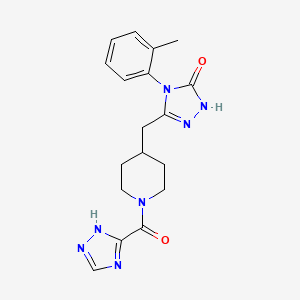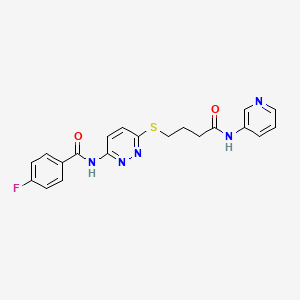
1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The closest compound I found is "(1-Methyl-1H-pyrazol-4-yl)boronic acid" .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-pyrazol-4-yl)boronic acid” is represented by the InChI code: 1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 . The molecular weight is 125.92 .Chemical Reactions Analysis
“(1-Methyl-1H-pyrazol-4-yl)boronic acid” is used in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives .Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrazol-4-yl)boronic acid” has a molecular weight of 125.92 . It’s a solid substance stored in a refrigerator .Mechanism of Action
1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid inhibits the activity of TAK1 by binding to the ATP binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream substrates, thereby inhibiting the activation of pro-inflammatory signaling pathways.
Biochemical and Physiological Effects
Inhibition of TAK1 by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines both in vitro and in vivo. This compound has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid in lab experiments is its specificity for TAK1. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of TAK1 in inflammatory signaling pathways. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve significant inhibition of TAK1 activity.
Future Directions
1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid has the potential to be developed into a therapeutic agent for the treatment of inflammatory diseases. Future research could focus on optimizing the potency and selectivity of this compound, as well as evaluating its efficacy and safety in preclinical and clinical studies. Other potential future directions include studying the role of TAK1 in other disease processes, such as cancer and neurodegenerative diseases, and developing other inhibitors of this kinase for therapeutic use.
Synthesis Methods
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid involves several steps. First, 4-bromo-1-methyl-1H-pyrazole is reacted with potassium tert-butoxide to form a pyrazolyl anion. This anion is then reacted with ethyl chloroformate to form ethyl 4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylate. The ester group in this compound is then hydrolyzed to form this compound.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-4-carboxylic acid has been studied extensively for its ability to inhibit TAK1, a protein kinase that plays a crucial role in the regulation of inflammatory responses. Inhibition of TAK1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making this compound a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Safety and Hazards
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-11-3-6(2-10-11)12-4-7(8(13)14)9-5-12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHLHVFZFUTGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2947875.png)

![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)


![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2947883.png)
![(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2947885.png)
![2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2947886.png)
![6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2947888.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2947891.png)
![2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947892.png)



